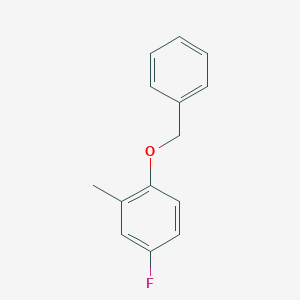
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone: is an organic compound with the molecular formula C11H10BrF2NO2 It is a halogenated heterocyclic compound that contains bromine and fluorine atoms attached to a phenyl ring, along with a morpholino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-difluoroaniline and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or tetrahydrofuran (THF). A catalyst, such as palladium on carbon (Pd/C), may be used to facilitate the reaction.
Reaction Steps: The 4-bromo-2,5-difluoroaniline is first reacted with a suitable reagent to form an intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (4-Bromo-2,5-difluorophenyl)(morpholino)methanone can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: NaOH, K2CO3, solvents like THF or ethanol.
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, solvents like ether or THF.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and protein binding.
Medicine:
Drug Development: Potential use in the development of pharmaceutical compounds due to its bioactive properties.
Industry:
Material Science: Applied in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- (4-Bromophenyl)(morpholino)methanone
- (2-Bromophenyl)(morpholino)methanone
- (4-Bromo-2,5-dimethoxyphenethylamine)
Uniqueness:
- Structural Differences: The presence of both bromine and fluorine atoms in (4-Bromo-2,5-difluorophenyl)(morpholino)methanone distinguishes it from other similar compounds.
- Reactivity: The unique combination of halogens affects its reactivity and potential applications in various chemical reactions .
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(4-bromo-2,5-difluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO2/c12-8-6-9(13)7(5-10(8)14)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOIEQSPWJFKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B6357448.png)



![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)


